molecular formula C23H24N6O B2611543 N-(3,4-dimethylphenyl)-6-(morpholin-4-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 946295-76-7

N-(3,4-dimethylphenyl)-6-(morpholin-4-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B2611543
CAS No.: 946295-76-7
M. Wt: 400.486
InChI Key: RDCIPICXODCHEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Its structure features:

  • Position 1: A phenyl group, contributing to π-π stacking interactions.
  • Position 4: A 3,4-dimethylphenylamine substituent, enhancing lipophilicity and binding affinity.
  • Position 6: A morpholin-4-yl group, improving solubility and hydrogen-bonding capacity.

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-6-morpholin-4-yl-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N6O/c1-16-8-9-18(14-17(16)2)25-21-20-15-24-29(19-6-4-3-5-7-19)22(20)27-23(26-21)28-10-12-30-13-11-28/h3-9,14-15H,10-13H2,1-2H3,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDCIPICXODCHEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=C3C=NN(C3=NC(=N2)N4CCOCC4)C5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,4-dimethylphenyl)-6-(morpholin-4-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of pyrazolo[3,4-d]pyrimidines, which are known for their diverse biological activities. Its structural formula can be represented as follows:

C18H22N4O\text{C}_{18}\text{H}_{22}\text{N}_{4}\text{O}

This structure features a pyrazolo-pyrimidine core substituted with a morpholine and a dimethylphenyl group, which may influence its biological interactions.

Anticancer Activity

Recent studies have indicated that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant anticancer properties. For instance, compounds in this class have been shown to inhibit cell proliferation in various cancer cell lines by inducing apoptosis and cell cycle arrest. A notable study demonstrated that similar derivatives inhibited the growth of human cancer cells by targeting specific kinases involved in cell signaling pathways.

Table 1: Anticancer Activity of Related Pyrazolo Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AHeLa5.2Inhibition of CDK2
Compound BMCF-73.8Apoptosis induction
Compound CA5492.5Inhibition of PI3K

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazolo compounds has also been explored. For example, derivatives have been shown to inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. The inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression was observed, suggesting a mechanism for reducing inflammation.

Table 2: Anti-inflammatory Activity of Pyrazolo Compounds

Compound NameIC50 (µM)Target Enzyme
Compound D0.39iNOS
Compound E0.45COX-2

The biological activity of this compound is primarily attributed to its ability to modulate various signaling pathways. The compound interacts with key enzymes and receptors involved in cell proliferation, apoptosis, and inflammatory responses.

Case Studies

  • Study on Anticancer Properties : A recent investigation evaluated the effects of pyrazolo derivatives on breast cancer cell lines. The results indicated that these compounds significantly reduced cell viability and induced apoptosis through the activation of caspase pathways.
  • Anti-inflammatory Study : Another study assessed the anti-inflammatory effects of related pyrazolo compounds in an animal model of arthritis. The administration of these compounds resulted in decreased levels of pro-inflammatory cytokines and improved clinical scores.

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares the target compound with structurally related pyrazolo[3,4-d]pyrimidine derivatives:

Compound Name Position 1 Position 4 Substituent Position 6 Substituent Molecular Weight (g/mol) Key Biological Activity Reference
Target Compound Phenyl N-(3,4-dimethylphenyl) Morpholin-4-yl ~400* Hypothesized kinase inhibition
PP3 (Negative Control) Phenyl NH₂ None 212.23 Src kinase negative control
SI388 2-Chloro-2-phenylethyl N-(2-chlorophenyl) Methylthio 430.35 Antimicrobial activity
G932-0296 Phenyl N-(3,5-dimethylphenyl) 3-Methylpiperidin-1-yl 366.46 Not specified
E781-0099 Methyl N-(3,4-dimethylphenyl) Morpholin-4-yl 338.41 Not specified

*Estimated based on structural analogs.

Key Observations:
  • Position 6 : The morpholin-4-yl group in the target compound and E781-0099 enhances solubility compared to the methylthio group in SI388 or the piperidine in G932-0296 .
  • Position 4 : The 3,4-dimethylphenyl group in the target compound may increase lipophilicity relative to the chlorophenyl group in SI388, influencing membrane permeability .

Pharmacological Insights from Analogs

Kinase Inhibition Potential
  • PP3 serves as a negative control for Src kinase inhibition, suggesting that substituents at Position 6 (e.g., morpholin-4-yl) could modulate activity .
  • E781-0099 (methyl at Position 1) lacks the phenyl group of the target compound, which may reduce π-π interactions critical for kinase binding .
Antimicrobial Activity
  • SI388 (methylthio at Position 6) exhibits antimicrobial properties, implying that the target compound’s morpholin-4-yl group might offer similar or enhanced activity due to improved solubility .
Solubility and Bioavailability
  • Morpholin-4-yl derivatives (e.g., ) are known for enhanced aqueous solubility compared to alkylthio or piperidine analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.